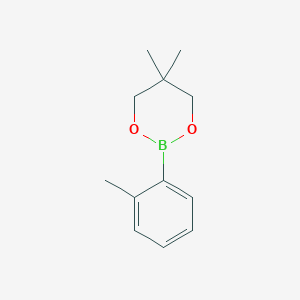

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-6-4-5-7-11(10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYGMAWEGWFCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification of Boronic Esters

While less common, transesterification offers a route to modify existing boronic esters. For example, reacting triisopropyl borate with 2-methylphenyllithium followed by treatment with neopentyl glycol can yield the target compound. However, this method is less efficient due to competing side reactions.

Grignard Reagent Approach

A Grignard reagent derived from 2-methylbromobenzene can react with trimethyl borate to form a boronate complex, which is subsequently treated with neopentyl glycol. This method is limited by the sensitivity of Grignard reagents to moisture and functional group compatibility.

Reaction Optimization and Critical Parameters

Solvent Selection

Stoichiometry

A slight excess of diol (1.2 equiv) ensures complete consumption of the boronic acid, minimizing residual starting material.

Temperature and Time

- Reflux (110–120°C) : Optimal for 6–12 hours.

- Prolonged heating (>24 hours) risks decomposition of the boronic ester.

Purification and Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 7.73 (d, J = 7.3 Hz, 1H, aromatic),

- δ 7.35–7.25 (m, 1H, aromatic),

- δ 7.15 (t, J = 7.4 Hz, 2H, aromatic),

- δ 3.77 (s, 4H, OCH2),

- δ 2.51 (s, 3H, CH3),

- δ 1.03 (s, 6H, C(CH3)2).

13C NMR (101 MHz, CDCl3) :

- δ 143.97 (ipso-C),

- δ 134.85, 130.07, 129.98, 124.70 (aromatic carbons),

- δ 72.29 (OCH2),

- δ 31.67 (C(CH3)2),

- δ 22.43 (CH3),

- δ 21.92 (C(CH3)2).

IR (neat) :

Applications and Reactivity

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane serves as a stable boronic ester in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. Its electron-rich aryl group enhances reactivity toward electrophilic partners, while the dioxaborinane ring improves solubility in organic solvents.

Challenges and Limitations

Chemical Reactions Analysis

Metathesis Exchange Reactions

Dioxaborinanes undergo dynamic exchange via two distinct pathways , as revealed by DFT calculations and kinetic studies :

Methanol-Mediated Pathway

This mechanism involves nucleophilic assistance by methanol, lowering the energy barrier:

-

Nucleophilic attack : Methanol attacks boron, forming a zwitterionic intermediate (ΔG‡ = 15.74 kcal/mol) .

-

Hydrogen transfer : Assisted by a second methanol molecule (TS2, ΔG‡ = 20.96 kcal/mol) .

-

Ring-opening : Yields an acyclic intermediate (INT2, ΔG = 14.74 kcal/mol) .

-

Cyclic dimer formation : Rate-determining intramolecular metathesis (ΔG‡ = 17.68 kcal/mol) .

| Step | Energy Barrier (kcal/mol) | Intermediate Stability (kcal/mol) |

|---|---|---|

| Nucleophilic attack | 15.74 | - |

| Hydrogen transfer | 20.96 | 14.74 (INT2) |

| Cyclic dimer formation | 17.68 | 20.69 (INT7) |

Direct Metathesis Pathway

In absence of nucleophiles, two dioxaborinanes react via a [2+2] cycloaddition:

-

Rate-determining step : Formation of a four-membered cyclic transition state (ΔG‡ = 29.15 kcal/mol) .

-

Macrocycle intermediate : Stabilized at ΔG = 17.58 kcal/mol before intramolecular rearrangement .

Oxidation

-

Reagents : Hydrogen peroxide or mCPBA.

-

Outcome : Boron-oxygen bond cleavage to yield 2-methylphenol derivatives .

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Outcome : Boron center reduction to form secondary alcohols .

Substitution Reactions

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Mechanism : Nucleophilic displacement at boron, facilitated by the electron-deficient nature of the dioxaborinane ring.

Kinetic and Thermodynamic Insights

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Organic Synthesis

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is utilized as a reagent in organic synthesis. Its ability to form stable boron-containing compounds makes it valuable for:

- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

- Formation of boronic esters : The compound serves as a precursor for synthesizing various boronic esters used in medicinal chemistry and materials science .

Medicinal Chemistry

Research indicates potential applications in drug development:

- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its efficacy in BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances its potential for use in drug delivery applications, improving the solubility and bioavailability of therapeutic agents .

Material Science

The unique properties of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane make it suitable for:

- Polymerization processes : It is used in the synthesis of advanced materials such as polymers and catalysts. The compound can act as a cross-linking agent or modifier in polymer networks .

- Development of Vitrimers : Research has shown that dioxaborinanes can be incorporated into vitrimers—materials that combine the properties of thermosets and thermoplastics—allowing for dynamic covalent bonding and recyclability .

Case Study 1: Synthesis and Application in Drug Development

A study published in Polymer Chemistry detailed the synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane and its application in drug delivery systems. The researchers demonstrated that the compound could enhance the solubility of poorly soluble drugs through complexation, leading to improved therapeutic outcomes .

Case Study 2: Boron Neutron Capture Therapy

In another significant study focusing on cancer treatment, researchers explored the use of this compound in BNCT. The findings indicated that when administered to tumor-bearing models followed by neutron irradiation, the compound effectively localized within cancer cells and significantly reduced tumor size compared to controls .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects. The compound’s ability to undergo reversible reactions with nucleophiles makes it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

5,5-Dimethyl-2-(2-chlorophenyl)-1,3,2-dioxaborinane: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has gained attention for its potential biological activities. This article explores its synthesis, properties, and biological implications based on recent research findings.

- Molecular Formula : C₁₂H₁₇BO

- Molecular Weight : 204.07 g/mol

- CAS Number : 91994-11-5

- Density : Approximately 0.99 g/cm³

- Solubility : Soluble in methanol and other organic solvents

Synthesis

The synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of appropriate boronic acids with diols under controlled conditions. The yield of the synthesis can reach up to 95% purity, indicating a highly efficient process .

Anticancer Properties

Recent studies have indicated that compounds similar to 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane exhibit significant anticancer properties. For instance, derivatives of dioxaborinanes have shown promising results in inhibiting tumor growth in various cancer models:

| Compound | Dose (mg/kg) | % Tumor Growth Inhibition (TGI) | Time to Maximum Effect (days) |

|---|---|---|---|

| B4 | 6.25 | 103.5 | 28 |

| B4 | 12.5 | 107.7 | 37 |

This table summarizes findings from a study where the compound's efficacy was evaluated against AMO-1 xenografted mice .

The biological activity of dioxaborinanes is often attributed to their ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, they may inhibit proteins that prevent programmed cell death (e.g., MCL-1), leading to increased apoptosis in cancer cells .

Study on Dioxaborinane Derivatives

In a comparative study of various dioxaborinane derivatives, it was found that specific structural modifications significantly enhanced their biological activity. For example, the introduction of methyl groups at certain positions improved the compound's affinity for target proteins and its overall stability in biological systems .

In Vivo Efficacy

In vivo studies have demonstrated that certain analogs of dioxaborinanes can lead to significant tumor regression in animal models when administered at therapeutic doses. These studies highlight the potential for developing dioxaborinane-based therapeutics for cancer treatment .

Q & A

Q. How can this compound be integrated into theoretical frameworks for boron-mediated C–C bond formation?

- Methodological Answer :

- DFT calculations : Map energy profiles for transmetallation/reductive elimination.

- Hammett σ⁺ correlations : Quantify electronic effects of aryl substituents.

- Catalyst benchmarking : Align with the Tolman electronic parameter (TEP) for ligand donor strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.